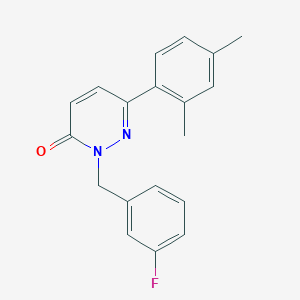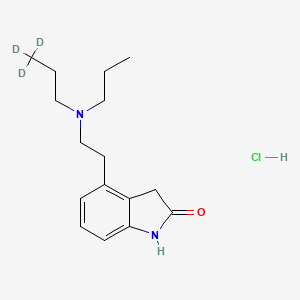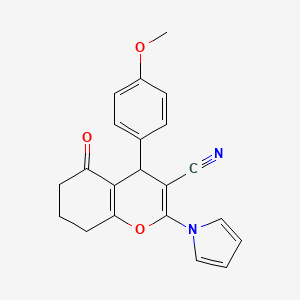
Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at the 4-position and a methyl group at the 3-position of the pyrazole ring, along with a methyl ester functional group.
Mecanismo De Acción
Target of Action
It is known that compounds containing imidazole, a similar heterocyclic compound, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Biochemical Pathways
It is known that imidazole derivatives can affect a variety of pathways, leading to a range of biological activities .
Result of Action
It is known that imidazole derivatives can have a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-4-nitro-1H-pyrazole with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Nucleophilic Addition: Grignard reagents or organolithium compounds.
Major Products Formed
Reduction: 2-methyl-2-(3-methyl-4-amino-1H-pyrazol-1-YL)propanoate.
Hydrolysis: 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-nitro-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
Methyl 2-methyl-3-nitrobenzoate: Contains a nitro group and a methyl ester group but has a benzene ring instead of a pyrazole ring.
Uniqueness
Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
methyl 2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6-7(12(14)15)5-11(10-6)9(2,3)8(13)16-4/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNRDMIVNVNMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2978491.png)







![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2978507.png)


![9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine](/img/structure/B2978512.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-2-fluorophenyl)methanone](/img/structure/B2978513.png)
